molecular formula C18H15N5O3 B4177364 7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Cat. No. B4177364
M. Wt: 349.3 g/mol
InChI Key: RBFZVDSHFYVDCF-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years .


Synthesis Analysis

The synthesis of similar compounds involves the design and development of novel derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety . These compounds are fully characterized through 1H NMR, 13C NMR, HRMS, and IR spectra .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Pyrimidine derivatives have been studied for their anticancer activity. The structure-activity relationship (SAR) of these derivatives has been explored, revealing that most of the activity is due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, melting point, and molecular weight can be determined experimentally .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown significant inhibitory activities against certain pathogens . Moreover, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors, which could suggest a potential mechanism of action for this compound .

Future Directions

The development of more potent and efficacious anticancer drugs with a pyrimidine scaffold is a promising future direction . Furthermore, these compounds could be potential candidates for the development of new and more efficient agricultural bactericides .

properties

IUPAC Name

7-oxo-N-(4-phenoxyphenyl)-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16-10-15(22-18-19-11-20-23(16)18)17(25)21-12-6-8-14(9-7-12)26-13-4-2-1-3-5-13/h1-9,11,15H,10H2,(H,21,25)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZVDSHFYVDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC=NN2C1=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 3
Reactant of Route 3
7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

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